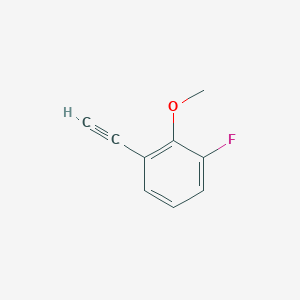

1-Ethynyl-3-fluoro-2-methoxy-benzene

Description

1-Ethynyl-3-fluoro-2-methoxy-benzene is an organic compound with the molecular formula C9H7FO It is a derivative of benzene, where the benzene ring is substituted with an ethynyl group at the first position, a fluorine atom at the third position, and a methoxy group at the second position

Properties

IUPAC Name |

1-ethynyl-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHJVDWKVIHLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethynyl-3-fluoro-2-methoxy-benzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, the benzene ring undergoes substitution reactions where the ethynyl, fluorine, and methoxy groups are introduced sequentially under controlled conditions .

Industrial Production Methods

Industrial production of 1-ethynyl-3-fluoro-2-methoxy-benzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, alkylation, and deprotection reactions, followed by purification techniques like distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3-fluoro-2-methoxy-benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis:

1-Ethynyl-3-fluoro-2-methoxy-benzene has been utilized in the synthesis of various pharmaceutical compounds due to its ability to participate in nucleophilic additions and coupling reactions. For instance, it can be used as a building block in the synthesis of biologically active molecules, including potential drug candidates targeting specific diseases.

Case Study:

In one study, researchers explored the interactions of 1-ethynyl-3-fluoro-2-methoxy-benzene with various biological targets. The compound was found to exhibit promising activity against certain enzymes and receptors, suggesting potential therapeutic effects. Further investigations into its pharmacokinetics and toxicity profiles are ongoing to evaluate its suitability for drug development .

Organic Synthesis

Cross-Coupling Reactions:

The compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. This method allows for the formation of aryl acetylenes, which are crucial intermediates in organic synthesis.

Methodology:

The Sonogashira reaction involves coupling 1-ethynyl-3-fluoro-2-methoxy-benzene with various haloarenes in the presence of a palladium catalyst and a base. This reaction has been demonstrated to yield high purity products that can be further functionalized into complex organic molecules .

Table 1: Summary of Cross-Coupling Reactions Involving 1-Ethynyl-3-fluoro-2-methoxy-benzene

| Reaction Type | Coupling Partner | Product Yield (%) | Reference |

|---|---|---|---|

| Sonogashira Reaction | Various Haloarenes | 85-95 | |

| CuAAC (Azide-Alkyne) | Azides | 90-97 |

Materials Science

Polymer Additives:

Due to its unique chemical structure, 1-ethynyl-3-fluoro-2-methoxy-benzene can be incorporated into polymer matrices to enhance their properties. Its presence can improve thermal stability and mechanical strength, making it valuable in developing advanced materials.

Case Study:

Research has shown that polymers modified with this compound exhibit improved resistance to environmental degradation. These findings are significant for applications in coatings and materials exposed to harsh conditions .

Interaction Studies

Understanding how 1-ethynyl-3-fluoro-2-methoxy-benzene interacts with biological systems is crucial for assessing its safety and efficacy in potential applications. Interaction studies have revealed insights into its stability and reactivity under various conditions.

Biological Interactions:

Investigations into enzyme interactions indicate that this compound may influence metabolic pathways, providing insights into its potential therapeutic roles or toxicological profiles. Continued research is needed to fully elucidate these interactions and their implications for drug development .

Mechanism of Action

The mechanism of action of 1-ethynyl-3-fluoro-2-methoxy-benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine and methoxy groups influence the compound’s reactivity and stability. These interactions can affect biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

1-Ethynyl-2-fluoro-3-methoxybenzene: Similar structure but with different substitution positions.

4-Ethynyl-1-fluoro-2-methylbenzene: Contains a methyl group instead of a methoxy group.

Uniqueness

1-Ethynyl-3-fluoro-2-methoxy-benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

1-Ethynyl-3-fluoro-2-methoxy-benzene, a fluorinated aromatic compound, has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies.

Chemical Structure and Properties

1-Ethynyl-3-fluoro-2-methoxy-benzene is characterized by the following chemical structure:

- Molecular Formula : C10H9F O

- Molecular Weight : 164.18 g/mol

- Chemical Structure :

This compound features an ethynyl group, a fluorine atom, and a methoxy group attached to the benzene ring, which may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activities of 1-Ethynyl-3-fluoro-2-methoxy-benzene indicates potential applications in antimicrobial and anticancer therapies. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

Studies have suggested that compounds similar to 1-Ethynyl-3-fluoro-2-methoxy-benzene exhibit antimicrobial properties. For instance, fluorinated aromatic compounds have been shown to disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial death. However, specific data on the antimicrobial efficacy of 1-Ethynyl-3-fluoro-2-methoxy-benzene remains limited.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research indicates that certain ethynyl-substituted benzene derivatives can inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth. A notable study highlighted the synthesis of triazole derivatives from similar compounds, which demonstrated significant cytotoxicity against various cancer cell lines .

Table 1: Summary of Biological Activities

The exact mechanism of action for 1-Ethynyl-3-fluoro-2-methoxy-benzene is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the ethynyl group may facilitate binding with these targets, potentially leading to inhibition or modulation of their activity.

Case Study 1: Synthesis and Evaluation of Analogues

In a comparative study, researchers synthesized various analogues of 1-Ethynyl-3-fluoro-2-methoxy-benzene and evaluated their biological activities. The study found that certain modifications to the ethynyl and methoxy groups significantly enhanced anticancer activity against specific cell lines, suggesting that structural optimization could lead to more potent therapeutic agents .

Case Study 2: Fluorinated Compounds in Drug Development

Another investigation focused on the role of fluorinated compounds in drug development. The study highlighted how the incorporation of fluorine can improve metabolic stability and bioavailability in drug candidates. This finding is particularly relevant for 1-Ethynyl-3-fluoro-2-methoxy-benzene as it may enhance its potential as a drug candidate in treating resistant bacterial strains or specific cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.